2,6-Dibromo-3,5-difluorobenzonitrile
Description
2,6-Dibromo-3,5-difluorobenzonitrile (CAS: 1806306-17-1) is a polyhalogenated aromatic compound with the molecular formula C₈H₃Br₂F₂N and a molecular weight of 310.92 g/mol . It features a benzonitrile core substituted with bromine atoms at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions. This arrangement creates a symmetric structure, which influences its reactivity, physical properties, and applications in synthetic chemistry. The compound is primarily utilized as a precursor in the synthesis of functionalized heterocycles and pharmaceuticals due to its electron-withdrawing substituents, which enhance electrophilic substitution reactions .
Properties
Molecular Formula |
C7HBr2F2N |
|---|---|
Molecular Weight |
296.89 g/mol |
IUPAC Name |
2,6-dibromo-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HBr2F2N/c8-6-3(2-12)7(9)5(11)1-4(6)10/h1H |
InChI Key |
KUYGIWDOHKABCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)C#N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-difluorobenzonitrile typically involves halogenation reactions. One common method involves the bromination of 2,6-difluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Amino or thiol-substituted derivatives.
Reduction: Amines.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2,6-Dibromo-3,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-difluorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the halogen atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
4-Bromo-2,6-difluorobenzonitrile (CAS: 123843-67-4)
- Molecular Formula : C₇H₂BrF₂N
- Molecular Weight : 250.00 g/mol
- Key Differences: The bromine atom is at the 4-position instead of the 2- and 6-positions.
- Applications : Used in agrochemical intermediates but less commonly in medicinal chemistry due to its lower symmetry and stability .
5-Bromo-2,3-difluorobenzonitrile
- Molecular Formula : C₇H₂BrF₂N
- Molecular Weight : 250.00 g/mol
- Key Differences : Bromine at the 5-position and fluorine at 2 and 3. The meta-fluorine substituents decrease electron withdrawal at the para-position, altering reactivity in cross-coupling reactions .
3,5-Dibromo-4-hydroxybenzonitrile
Pyridine-Based Analogs
2,6-Dibromo-3,5-difluoropyridine
- Molecular Formula : C₅HBr₂F₂N
- Molecular Weight : 291.88 g/mol
- Key Differences : Replaces the benzene ring with a pyridine ring. The nitrogen atom in the pyridine ring enhances electron-deficient character, making it more reactive toward nucleophilic substitution. X-ray studies reveal a "fishbone" stacking arrangement in crystals due to Br···O interactions .
4-Lithio-2,6-dibromo-3,5-difluoropyridine
- Molecular Formula : C₅HBr₂F₂LiN
- Key Differences : Lithium at the 4-position enables facile functionalization via lithium-halogen exchange. This precursor is critical for synthesizing complex heterocycles, such as 2,6-dibromo-3,5-difluoro(4-pyridyl)methyl phenyl ketone, which exhibits unique crystallographic packing .
Functional Group Variants
2,6-Dibromo-4-nitroaniline
- Molecular Formula : C₆H₄Br₂N₂O₂
- Molecular Weight : 327.92 g/mol
- Key Differences: Nitro and amine groups replace fluorine and nitrile.
2,6-Dibromo-3,5-difluorophenylacetonitrile
Physicochemical and Reactivity Comparisons
Physical Properties
Reactivity Trends
- Electrophilic Substitution : The target compound’s electron-withdrawing groups (Br, F, CN) deactivate the ring, directing substitutions to the remaining activated positions (e.g., para to fluorine). In contrast, 2,6-dibromo-3,5-difluoropyridine undergoes nucleophilic displacement of bromine due to the pyridine ring’s electron deficiency .
- Lithium-Halogen Exchange : 4-Lithio-2,6-dibromo-3,5-difluoropyridine reacts with electrophiles (e.g., acetyl chloride) to yield bifunctional derivatives, demonstrating superior utility in stepwise functionalization compared to benzonitrile analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
